(R)-Ozanimod HCl: A Technical Guide to its Mechanism of Action at S1P1 and S1P5 Receptors
(R)-Ozanimod HCl: A Technical Guide to its Mechanism of Action at S1P1 and S1P5 Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Ozanimod HCl, the active ingredient in ZEPOSIA®, is a selective sphingosine-1-phosphate (S1P) receptor modulator that exhibits high affinity for S1P receptor subtypes 1 (S1P1) and 5 (S1P5)[1][2][3]. This technical guide provides an in-depth overview of the mechanism of action of (R)-Ozanimod HCl at these two receptors, summarizing key quantitative data, detailing experimental protocols for assessing its activity, and visualizing the associated signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and related fields.
Core Mechanism of Action
(R)-Ozanimod HCl is a prodrug that is metabolized to its active moieties, primarily CC112273 and CC1084037. These active metabolites act as potent agonists at S1P1 and S1P5 receptors[4].
The therapeutic effects of Ozanimod in autoimmune diseases such as relapsing multiple sclerosis (MS) and ulcerative colitis (UC) are primarily attributed to its action on the S1P1 receptor on lymphocytes[5]. The binding of Ozanimod's active metabolites to S1P1 induces receptor internalization, rendering lymphocytes unresponsive to the endogenous S1P gradient that is crucial for their egress from secondary lymphoid organs[6]. This sequestration of lymphocytes in the lymph nodes prevents their migration to sites of inflammation, thereby reducing the inflammatory cascade central to the pathophysiology of these diseases.
The role of S1P5 receptor activation by Ozanimod is an area of active investigation, with potential implications for neuroprotection and remyelination, given the high expression of S1P5 in oligodendrocytes within the central nervous system (CNS)[7][8][9].
Quantitative Data: Binding Affinities and Functional Potency
The interaction of (R)-Ozanimod HCl and its active metabolites with S1P1 and S1P5 receptors has been characterized by various in vitro assays. The following tables summarize the key quantitative data for binding affinity (Ki) and functional potency (EC50).
Table 1: Binding Affinities (Ki) of Ozanimod and its Metabolites for S1P1 and S1P5 Receptors
| Compound | Receptor | Ki (nM) | Assay Method |
| Ozanimod | S1P1 | 0.63 | Radioligand Binding Assay ([³H]-ozanimod)[10] |
| S1P5 | 3.13 | Radioligand Binding Assay ([³H]-ozanimod)[10] | |
| CC112273 | S1P1 | Not explicitly found | - |
| S1P5 | Not explicitly found | - | |
| CC1084037 | S1P1 | Not explicitly found | - |
| S1P5 | Not explicitly found | - |
Table 2: Functional Potency (EC50) of Ozanimod and its Metabolites at S1P1 and S1P5 Receptors
| Compound | Receptor | EC50 (nM) | Assay Method |
| Ozanimod (RPC1063) | S1P1 | 0.41 ± 0.16 | [³⁵S]GTPγS Binding Assay[4] |
| S1P5 | 11 ± 4.3 | [³⁵S]GTPγS Binding Assay[4] | |
| RP-101075 (active metabolite) | S1P1 | 0.27 ± 0.06 | [³⁵S]GTPγS Binding Assay[4] |
| S1P5 | 5.9 ± 1.0 | [³⁵S]GTPγS Binding Assay[4] | |
| Ozanimod | S1P1 | ~1.5 | β-arrestin Recruitment Assay[11] |
| S1P5 | ~10-fold weaker than S1P1 | [³⁵S]GTPγS Binding Assay[11] |
Signaling Pathways
S1P1 Receptor Signaling
Activation of the S1P1 receptor by Ozanimod's active metabolites initiates a signaling cascade characteristic of Gαi-coupled receptors. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Concurrently, Gβγ subunits can activate downstream effectors such as phosphoinositide 3-kinase (PI3K) and phospholipase C (PLC).
A critical event following agonist binding to S1P1 is the recruitment of β-arrestin. This process is essential for the internalization of the receptor, which is the key mechanism for inducing functional antagonism and subsequent lymphocyte sequestration[12].
Caption: S1P1 receptor signaling cascade initiated by Ozanimod.
S1P5 Receptor Signaling
The S1P5 receptor is predominantly expressed in oligodendrocytes and microglia within the CNS[7][13]. Similar to S1P1, S1P5 couples to Gαi, leading to the inhibition of adenylyl cyclase[14][15]. Additionally, S1P5 can couple to Gα12/13, which activates the Rho/Rho kinase pathway[11][14].
The functional consequences of S1P5 activation by Ozanimod are multifaceted and depend on the developmental stage of the oligodendrocyte. In immature oligodendrocytes, S1P5 activation can lead to process retraction through the Rho kinase pathway[8][9]. In contrast, in mature oligodendrocytes, S1P5 signaling promotes survival via a pertussis toxin-sensitive (Gαi-mediated), Akt-dependent pathway[8][9].
Caption: S1P5 receptor signaling pathways activated by Ozanimod in oligodendrocytes.
Experimental Protocols
Radioligand Binding Assay
This protocol is adapted from studies characterizing the binding of [³H]-ozanimod to S1P1 and S1P5 receptors[10][11].
Objective: To determine the binding affinity (Ki) of (R)-Ozanimod HCl and its metabolites for S1P1 and S1P5 receptors.
Materials:
-
Cell membranes from CHO cells stably expressing human S1P1 or S1P5.
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[³H]-ozanimod.
-
Unlabeled Ozanimod and test compounds.
-
Assay Buffer: 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% fatty acid-free BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well filter plates (e.g., GF/B).
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the unlabeled competitor compound (e.g., Ozanimod).
-
In a 96-well plate, add assay buffer, the competitor compound at various concentrations, and [³H]-ozanimod (at a concentration near its Kd).
-
Initiate the binding reaction by adding the cell membranes (typically 5-10 µg of protein per well).
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Terminate the assay by rapid filtration through the pre-soaked filter plate using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filter plate and add scintillation cocktail to each well.
-
Quantify the bound radioactivity using a scintillation counter.
-
Calculate the Ki value using the Cheng-Prusoff equation.
Caption: Workflow for a competitive radioligand binding assay.
[³⁵S]GTPγS Binding Assay
This protocol is based on methods used to determine the functional potency of S1P receptor agonists[4][16].
Objective: To measure the G-protein activation following receptor stimulation by (R)-Ozanimod HCl and its metabolites and to determine their EC50 values.
Materials:
-
Cell membranes from cells expressing S1P1 or S1P5.
-
[³⁵S]GTPγS.
-
GDP.
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.
-
Test compounds (e.g., Ozanimod).
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the agonist (e.g., Ozanimod).
-
In a 96-well plate, add cell membranes, GDP, and the agonist at various concentrations in assay buffer.
-
Pre-incubate for 15-30 minutes at 30°C.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate for 30-60 minutes at 30°C with gentle shaking.
-
Terminate the reaction by rapid filtration through a filter plate.
-
Wash the filters with ice-cold wash buffer.
-
Dry the filters and measure the incorporated radioactivity using a scintillation counter.
-
Plot the data as a function of agonist concentration to determine the EC50.
Caption: Workflow for a [³⁵S]GTPγS binding assay.
β-Arrestin Recruitment Assay
This protocol is based on commercially available assay systems, such as the PathHunter® assay, used to measure β-arrestin recruitment to S1P1[17].
Objective: To quantify the recruitment of β-arrestin to the S1P1 receptor upon stimulation with (R)-Ozanimod HCl and its metabolites.
Materials:
-
Engineered cell line co-expressing S1P1 fused to a β-galactosidase fragment (ProLink) and β-arrestin fused to the complementary enzyme acceptor (EA) fragment.
-
Cell culture medium and reagents.
-
Test compounds (e.g., Ozanimod).
-
Detection reagents (chemiluminescent substrate).
-
Luminometer.
Procedure:
-
Plate the engineered cells in a 96-well or 384-well plate and incubate overnight.
-
Prepare serial dilutions of the test compound.
-
Add the test compound to the cells and incubate for a specified time (e.g., 60-90 minutes) at 37°C.
-
Add the detection reagents according to the manufacturer's instructions.
-
Incubate at room temperature to allow for signal development.
-
Measure the chemiluminescent signal using a luminometer.
-
Plot the signal as a function of agonist concentration to determine the EC50.
Caption: Workflow for a β-arrestin recruitment assay.
Conclusion
(R)-Ozanimod HCl, through its active metabolites, is a selective and potent agonist of S1P1 and S1P5 receptors. Its primary mechanism of action in inflammatory diseases is the functional antagonism of S1P1 on lymphocytes, leading to their sequestration in lymphoid organs. The activation of S1P5 in CNS cells presents a promising avenue for neuroprotective and remyelinating therapies. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for the continued investigation and understanding of this important therapeutic agent.
References
- 1. Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ozanimod (RPC1063) is a potent sphingosine-1-phosphate receptor-1 (S1P1 ) and receptor-5 (S1P5 ) agonist with autoimmune disease-modifying activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ozanimod (RPC1063), a selective S1PR1 and S1PR5 modulator, reduces chronic inflammation and alleviates kidney pathology in murine systemic lupus erythematosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ozanimod (RPC1063), a selective S1PR1 and S1PR5 modulator, reduces chronic inflammation and alleviates kidney pathology in murine systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ozanimod Successful in Clinical Trials for Multiple Sclerosis [scripps.edu]
- 6. Ozanimod (RPC1063) is a potent sphingosine‐1‐phosphate receptor‐1 (S1P1) and receptor‐5 (S1P5) agonist with autoimmune disease‐modifying activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Edg8/S1P5: An Oligodendroglial Receptor with Dual Function on Process Retraction and Cell Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Edg8/S1P5: an oligodendroglial receptor with dual function on process retraction and cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Sphingosine 1-Phosphate Receptor 1 Signaling in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Sphingosine-1-Phosphate Signaling in Ischemic Stroke: From Bench to Bedside and Beyond [frontiersin.org]
- 14. Pathways of transduction engaged by sphingosine 1-phosphate through G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Regulated and constitutive activation of specific signalling pathways by the human S1P5 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. An Overview of the Efficacy and Safety of Ozanimod for the Treatment of Relapsing Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 [frontiersin.org]
